![molecular formula C21H19N B14757599 6h-Spiro[benzo[c]acridine-5,1'-cyclopentane] CAS No. 168-75-2](/img/structure/B14757599.png)
6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] is a complex organic compound with the molecular formula C21H19N. It features a spiro linkage between a benzo[c]acridine moiety and a cyclopentane ring. This compound is notable for its unique structural properties, which include multiple aromatic rings and a spiro center, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spiro compounds’ reactivity and properties.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its aromatic and spiro structures.
Mecanismo De Acción
The mechanism of action of 6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] involves its interaction with molecular targets, such as enzymes or receptors. The spiro linkage and aromatic rings allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[benzo[c]acridine-5,1’-cyclohexane]
- Spiro[benzo[c]acridine-5,1’-cycloheptane]
- Spiro[benzo[c]acridine-5,1’-cyclopropane]
Uniqueness
6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] is unique due to its specific spiro linkage with a cyclopentane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness makes it a valuable compound for studying the effects of ring size on spiro compounds’ reactivity and applications.
Propiedades
Número CAS |
168-75-2 |
|---|---|
Fórmula molecular |
C21H19N |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
spiro[6H-benzo[c]acridine-5,1'-cyclopentane] |
InChI |
InChI=1S/C21H19N/c1-4-10-19-15(7-1)13-16-14-21(11-5-6-12-21)18-9-3-2-8-17(18)20(16)22-19/h1-4,7-10,13H,5-6,11-12,14H2 |
Clave InChI |
VMTZKTQXIAFQKM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CC3=CC4=CC=CC=C4N=C3C5=CC=CC=C25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)
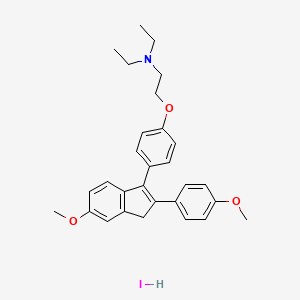
![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide](/img/structure/B14757539.png)
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)
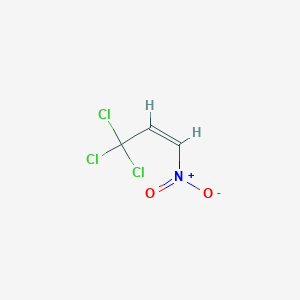
![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)
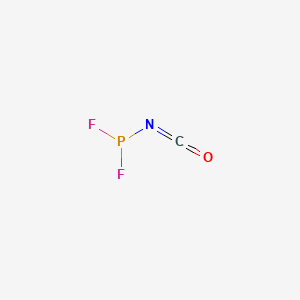
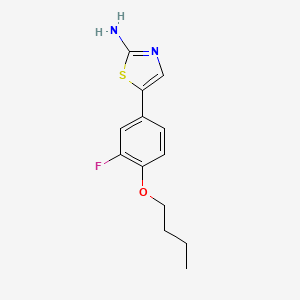
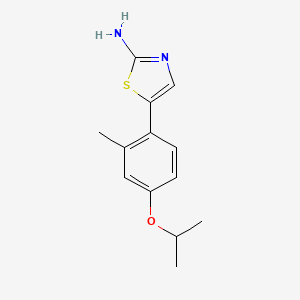
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)


![1-(2-acetamido-3,3-dimethylbutanoyl)-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14757608.png)
